2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid
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Overview
Description
2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid is a complex organic compound characterized by its dichlorophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where 2,3-dichlorobenzene reacts with phenylacetic acid in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as recrystallization or column chromatography, are employed to achieve high purity levels required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, hydroxylated compounds
Scientific Research Applications
2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways through receptor interactions. The exact mechanism depends on the biological context and the specific application.
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid
2-(2,5-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid
2-(3,4-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid
Uniqueness: 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in efficacy and safety profiles compared to similar compounds.
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-4-oxo-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-8-4-7-11(15(13)18)12(16(20)21)9-14(19)10-5-2-1-3-6-10/h1-8,12H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFXQNKQYCNGNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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